![molecular formula C20H18O6 B5111098 allyl [(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B5111098.png)
allyl [(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl [(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate, commonly known as AMBOA, is a chemical compound that has been widely studied for its potential therapeutic properties. This compound belongs to the family of coumarin derivatives, which are known for their diverse biological activities. AMBOA has been found to possess a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of AMBOA is not fully understood. However, it is believed that its antimicrobial activity is due to its ability to disrupt the bacterial cell membrane. AMBOA has also been found to possess antioxidant and anti-inflammatory properties, which are thought to be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
AMBOA has been found to possess a range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and inhibit the activity of inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). AMBOA has also been found to possess antiproliferative activity against cancer cells and induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of AMBOA is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the development of new antibiotics. However, one of the limitations of AMBOA is its low solubility in water, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for the study of AMBOA. One area of research is the development of new antibiotics based on AMBOA. Another area of research is the investigation of the potential of AMBOA as a therapeutic agent for the treatment of cancer, diabetes, and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of AMBOA and its potential for use in clinical applications.
Conclusion:
In conclusion, AMBOA is a chemical compound that has been widely studied for its potential therapeutic properties. It possesses antimicrobial, antioxidant, and anti-inflammatory properties, and has been found to be a potential candidate for the treatment of a range of diseases. Further research is needed to fully understand the mechanism of action of AMBOA and its potential for use in clinical applications.
Synthesis Methods
AMBOA can be synthesized using a multi-step process involving the reaction of 8-methoxy-4-methylcoumarin with allyl bromide, followed by the reaction of the resulting compound with chloroacetic acid. The final product is obtained by esterification of the resulting compound with acetic anhydride. The purity of the product can be confirmed using spectroscopic techniques such as NMR and IR.
Scientific Research Applications
AMBOA has been extensively studied for its potential therapeutic properties. It has been found to possess antimicrobial activity against a range of bacteria, including Gram-positive and Gram-negative bacteria. AMBOA has also been found to possess antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of a range of diseases, including cancer, diabetes, and cardiovascular diseases.
properties
IUPAC Name |
prop-2-enyl 2-(8-methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-4-9-24-18(21)11-25-17-8-7-15-14-6-5-13(23-3)10-16(14)20(22)26-19(15)12(17)2/h4-8,10H,1,9,11H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLZBUAGQHDSHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OCC(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
prop-2-en-1-yl [(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

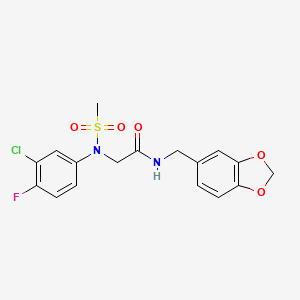
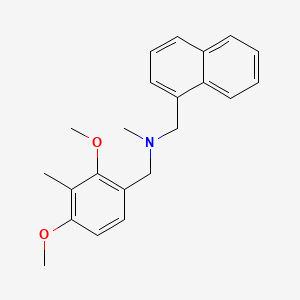
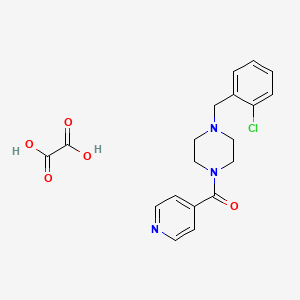
![2-[(3-fluorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5111036.png)
![2-[4-(2-furylmethyl)-1-piperazinyl]ethanol](/img/structure/B5111038.png)
![1'-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5111049.png)
![2-(2-methoxyethyl)-6-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5111053.png)
![6-(3,4-dimethoxyphenyl)-2-(4-morpholinylcarbonyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5111067.png)
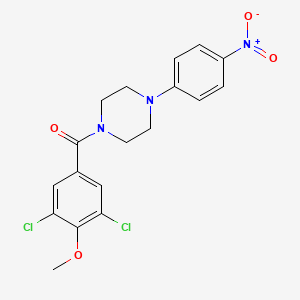
![1-[2-(2,4-difluorophenoxy)-3-pyridinyl]-N-[(4-methyl-1H-imidazol-5-yl)methyl]methanamine](/img/structure/B5111076.png)
![1-[(3-isopropenyl-6-methyltetrahydro-2H-pyran-2-yl)methyl]piperidine](/img/structure/B5111078.png)
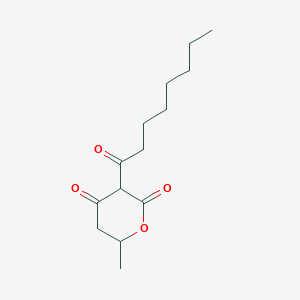
![1-(6-fluoro-1H-benzimidazol-2-yl)-N-methyl-N-{[6-(1-piperidinylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}methanamine](/img/structure/B5111114.png)
![methyl 4-{[({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)amino]methyl}benzoate](/img/structure/B5111130.png)